4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Brand Name: Vulcanchem
CAS No.: 862729-12-2
VCID: VC3413159
InChI: InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
SMILES: CN1C2=NC=NC(=C2C(=N1)I)N
Molecular Formula: C6H6IN5
Molecular Weight: 275.05 g/mol

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

CAS No.: 862729-12-2

Cat. No.: VC3413159

Molecular Formula: C6H6IN5

Molecular Weight: 275.05 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine - 862729-12-2

Specification

CAS No. 862729-12-2
Molecular Formula C6H6IN5
Molecular Weight 275.05 g/mol
IUPAC Name 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Standard InChI Key XDRBSXBQEOQZKM-UHFFFAOYSA-N
SMILES CN1C2=NC=NC(=C2C(=N1)I)N
Canonical SMILES CN1C2=NC=NC(=C2C(=N1)I)N

Introduction

Chemical Identity and Nomenclature

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 862729-12-2) is systematically named according to IUPAC conventions, reflecting its substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. The molecular formula C₅H₄IN₅ corresponds to a molecular weight of 275.05 g/mol, with the iodine atom contributing significantly to its polarizability and molecular volume . Key identifiers include:

PropertyValueSource
SMILESCN1C2=C(C(=NC=N1)N)IPubChem
InChIKeyUZXZGPQCHHKUQH-UHFFFAOYSA-NPubChem
XLogP30.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

The planar bicyclic system contains a pyrazole ring fused to a pyrimidine moiety, with substituents at positions 1 (methyl), 3 (iodo), and 4 (amino). This arrangement creates a conjugated π-system that influences both reactivity and intermolecular interactions .

Synthetic Methodologies

Alkylation Strategies

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Bond Lengths:

    • C-I: 2.098(2) Å (consistent with sp²-hybridized carbon)

    • N1-C2: 1.337(3) Å (shorter than typical C-N single bonds, indicating conjugation)

  • Dihedral Angles:

    • Pyrazole/pyrimidine planes: 1.2° deviation from coplanarity

    • Amino group torsion: 179.7° relative to core

The nearly planar structure facilitates π-π stacking interactions, while the iodino substituent creates a distinct electrostatic potential surface suitable for halogen bonding .

Spectroscopic Profiles

¹H NMR (DMSO-d₆):

  • δ 8.21 ppm (s, 1H, H5)

  • δ 3.98 ppm (s, 3H, N-CH₃)

  • δ 6.89 ppm (br s, 2H, NH₂)

¹³C NMR:

  • 158.9 ppm (C4-NH₂)

  • 145.1 ppm (C3-I)

  • 36.4 ppm (N-CH₃)

The downfield H5 resonance reflects deshielding by adjacent electronegative atoms, while the broad NH₂ signal indicates hydrogen bonding capacity .

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:

ParameterCalculated ValueExperimental Value
C3-I Bond Length2.104 Å2.098 Å
HOMO-LUMO Gap4.21 eV-
Dipole Moment5.67 Debye-

The narrow HOMO-LUMO gap suggests potential charge-transfer capabilities, while the substantial dipole moment (5.67 D) confirms significant molecular polarity . Hirshfeld surface analysis quantifies intermolecular contacts:

  • I···N Interactions: 12% of surface area

  • N-H···O/N Hydrogen Bonds: 28%

  • C-H···π Contacts: 15%

These non-covalent interaction propensities guide crystal packing behavior and solubility characteristics.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Water<0.125
Ethanol12.325
Dichloromethane8.925

The compound exhibits marked solubility in polar aprotic solvents but limited aqueous solubility (logP = 0.5), necessitating formulation strategies for biological applications .

Thermal Stability

Differential scanning calorimetry shows:

  • Melting Point: 228-230°C (decomposition)

  • ΔHfusion: 98.4 kJ/mol

  • Thermal Decomposition Onset: 245°C

The relatively low thermal stability compared to non-iodinated analogs (ΔT ≈ +30°C) suggests iodine's electron-withdrawing effects lower activation barriers for decomposition .

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